1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is a compound that belongs to the class of ionic liquids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The protected amino group is attached to a phenyl ring through a suitable coupling reaction.
Introduction of the Pyridinium Ion: The phenyl ring is then connected to a pyridinium ion, forming the final compound.
The reaction conditions for these steps may vary, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the pyridinium ion can interact with biological membranes and proteins. These interactions can modulate cellular processes and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1-Boc-4-bromopiperidine
- N-Boc-hydroxylamine
Uniqueness
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is unique due to its combination of a Boc-protected amino group and a pyridinium ion. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H21ClN2O2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate;chloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19;/h4-12H,13H2,1-3H3;1H |
InChI Key |
DNOKDDRJPLKNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.